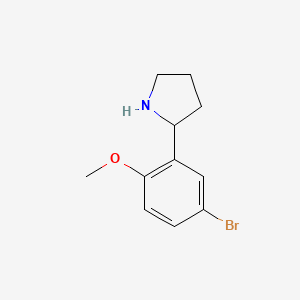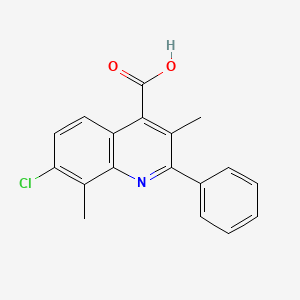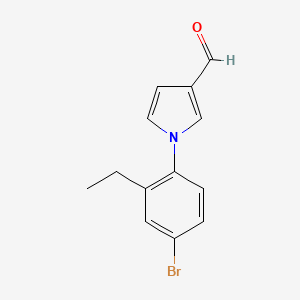
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrrole ring attached to a bromo-ethylphenyl group at one position and a carbaldehyde group at the third position . The bromo-ethylphenyl group consists of a phenyl (benzene) ring with a bromine atom and an ethyl group attached . The carbaldehyde group consists of a carbon double-bonded to an oxygen (a carbonyl group) and single-bonded to a hydrogen .Chemical Reactions Analysis
As a pyrrole derivative, this compound could potentially undergo a variety of chemical reactions. Pyrroles are known to participate in electrophilic substitution reactions, especially at the alpha-position (the carbon next to the nitrogen in the ring) . The bromine atom in the bromo-ethylphenyl group could also potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the polar carbonyl group, the aromatic pyrrole and phenyl rings, and the bromine atom .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
Synthesis of Fluorinated Pyrroles : A study demonstrated efficient preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes using 2-aryl-5-(bromomethyl)-1-pyrrolines. This method is significant for generating new fluorinated pyrrole derivatives (Surmont et al., 2009).
Synthesis of 1-Aroylmethylpyrroles : Research explored the synthesis of 1-aroylmethylpyrroles from 2-bromo-1-(2-aminophenyl)ethan-1-one, which could be linked to the synthesis of similar compounds like 1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde (Karousis et al., 2008).
Chemical Properties and Applications
Antimicrobial Activity : A study on Schiff bases of chitosan, incorporating heteroaryl pyrazole derivatives, highlighted the potential antimicrobial applications of compounds structurally related to pyrrole-carbaldehydes (Hamed et al., 2020).
Single Molecule Magnets : The use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in the coordination of paramagnetic transition metal ions, as in a study, suggests potential applications in designing single-molecule magnetic materials (Giannopoulos et al., 2014).
Synthesis of Novel Pyrrole Derivatives : Research on the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate contributes to the broader understanding of pyrrole derivatives and their potential applications in organic chemistry (Singh et al., 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-bromo-2-ethylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-2-11-7-12(14)3-4-13(11)15-6-5-10(8-15)9-16/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTDPRRPVAVWFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N2C=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromo-2-ethylphenyl)-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

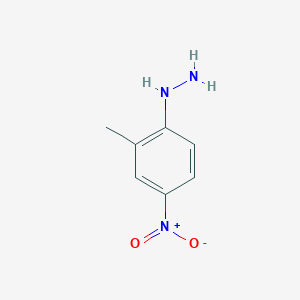
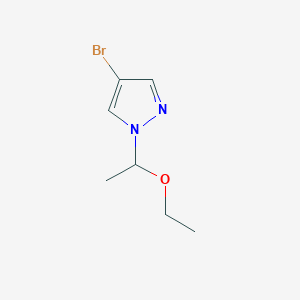
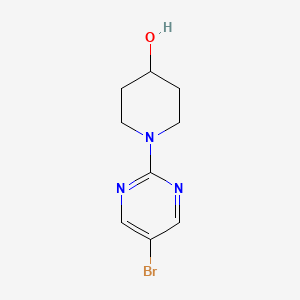
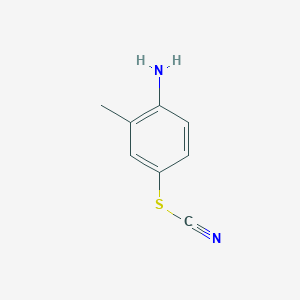
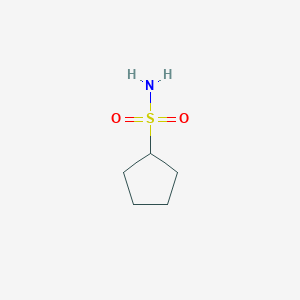
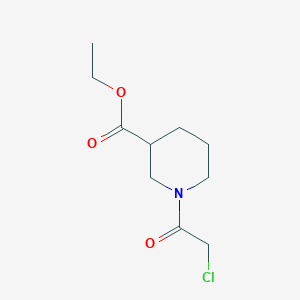
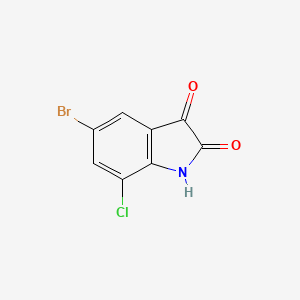
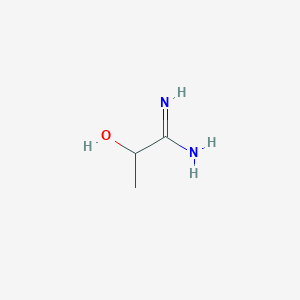
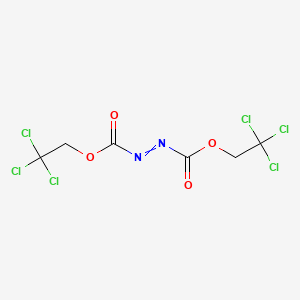
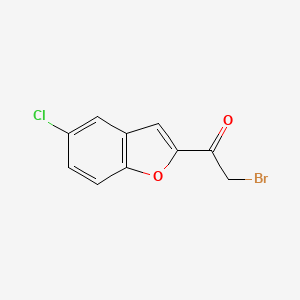
![[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B1275147.png)
